3,3'-Dithiodipropionic acid

Catalog No.
S1524172
CAS No.
1119-62-6
M.F
C6H10O4S2
M. Wt
210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dithiodipropionic acid

CAS Number

1119-62-6

Product Name

3,3'-Dithiodipropionic acid

IUPAC Name

3-(2-carboxyethyldisulfanyl)propanoic acid

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)

InChI Key

YCLSOMLVSHPPFV-UHFFFAOYSA-N

SMILES

C(CSSCCC(=O)O)C(=O)O

Solubility

0.64 M

Synonyms

3,3’-Dithiobis-propanoic Acid; β,β’-Dithiodipropionic Acid; 2-Carboxyethyl Disulfide; DTDPA; NSC 18841; NSC 677544

Canonical SMILES

C(CSSCCC(=O)O)C(=O)O

Self-assembled Monolayers (SAMs):

DTPA forms monolayers on a polycrystalline gold electrode through a self-assembly process. These self-assembled monolayers, known as gold 3,3'-dithiodipropionic acid self-assembled monolayer modified electrodes, are used in various studies related to electron transfer and surface plasmon resonance [].

Precursor for Polythioester Synthesis:

DTPA serves as a precursor substrate in the synthesis of polythioesters containing 3-mercaptopropionic acid. These polythioesters are polymers with interesting properties and potential applications in drug delivery and material science [].

Carbon Source for Bacterial Growth:

DTPA can be used as a primary carbon supplement in the culture medium for specific bacterial strains. For instance, research has shown its effectiveness in supporting the growth of a novel betaproteobacterium strain, DPN7 [].

3,3'-Dithiodipropionic acid is a sulfur-containing organic compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 g/mol. It appears as a white to pale yellow crystalline powder and is known for its high reactivity and ability to form self-assembled monolayers on gold electrodes. This compound is also recognized by various synonyms including dithiobispropanoic acid and bis(2-carboxyethyl) disulfide .

The compound features two carboxylic acid groups and a disulfide bond, which contribute to its unique chemical properties. It is utilized in various chemical applications, particularly in the synthesis of polythioesters and as a capping agent for nanoparticles .

DTPA acts as a cross-linking agent by covalently linking two molecules containing primary amines. This process typically involves proteins in biochemical research. The linker introduces a spacer arm between the linked proteins, potentially affecting their function or orientation [].

Due to its functional groups:

  • Reduction: The disulfide bond can be reduced to form thiols, which can further participate in nucleophilic reactions.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, making it useful in polymer chemistry.
  • Self-Assembly: The compound can form self-assembled monolayers on surfaces such as gold, which is significant for sensor technology and surface modification .

The synthesis of 3,3'-dithiodipropionic acid typically involves the following methods:

  • Chemical Synthesis: The compound can be synthesized through the reaction of propionic acid derivatives with sulfur dichloride or other sulfur sources under controlled conditions.
  • Self-Assembly Techniques: It can also be produced via self-assembly processes on substrates like gold electrodes, which facilitate the formation of monolayers .
  • Biotechnological Approaches: Utilizing specific microbial strains for the biosynthesis of sulfur-containing compounds may provide an alternative route for production .

3,3'-Dithiodipropionic acid has several applications across various fields:

  • Nanotechnology: It is commonly used as a capping agent for nanoparticles, enhancing their stability and functionality.
  • Surface Chemistry: The ability to form self-assembled monolayers makes it valuable in sensor development and surface modification technologies.
  • Biochemistry: It serves as a carbon supplement in microbial culture media, aiding in the growth of specific bacterial strains .

Studies have shown that 3,3'-dithiodipropionic acid interacts with various biological systems. For instance, it has been reported to influence microbial metabolism and growth rates when used in culture media. Additionally, its reactive nature allows it to engage in redox reactions with other biological molecules, potentially affecting cellular processes .

Several compounds share structural similarities with 3,3'-dithiodipropionic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Carboxyethyl disulfideC4H6O4S2Contains similar disulfide linkage; used in organic synthesis.
3-Mercaptopropionic acidC3H6O2SContains a thiol group; used in polymer chemistry.
DithioerythritolC4H10O4S2Similar structure; commonly used as a reducing agent in biochemistry.
3,3'-DithiodipropionateC6H8O4S2A related compound that lacks one carboxylic acid group; used similarly in nanotechnology.

Uniqueness of 3,3'-Dithiodipropionic Acid

What sets 3,3'-dithiodipropionic acid apart from these similar compounds is its dual carboxylic acid functionality combined with a disulfide bond. This unique structure allows it to participate in diverse

Physical Description

Dry Powder, Other Solid
Powder with a stench; [Alfa Aesar MSDS]

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

210.00205114 g/mol

Monoisotopic Mass

210.00205114 g/mol

Heavy Atom Count

12

UNII

42OP5B2NI6

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4775-93-3
1119-62-6

Wikipedia

3,3'-dithiodipropionic acid

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Propanoic acid, 3,3'-dithiobis-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types